Duplex Thermal Stability vs. DNA and 2'-OMe
Incorporation of 2'-O,4'-C-Methyleneadenosine into an oligonucleotide increases the thermal melting temperature (Tm) of the resulting duplex by up to 8°C per LNA monomer substitution in medium salt conditions, relative to an unmodified DNA oligonucleotide . In contrast, 2'-O-methyl (2'-OMe) modifications increase Tm by a substantially smaller increment [1]. In a comparative thermodynamic study, LNA substitutions were found to increase Tm by 1.5-4°C per modification depending on sequence context, whereas 2'-OMe modifications increased Tm by only approximately <1°C per substitution [2].
| Evidence Dimension | Thermal Melting Temperature (Tm) Increase per Modification |
|---|---|
| Target Compound Data | Up to 8°C per LNA monomer ; 1.5-4°C per LNA (sequence-dependent) [2] |
| Comparator Or Baseline | Unmodified DNA (0°C increase baseline); 2'-O-methyl RNA (<1°C increase per modification) [1][2] |
| Quantified Difference | LNA-A yields approximately 2-8× greater ΔTm per modification than 2'-OMe |
| Conditions | Medium salt buffer (100-150 mM NaCl, 10 mM phosphate, pH 7.0); oligonucleotide concentrations 1-5 μM [2] |
Why This Matters
The magnitude of Tm increase per LNA-A monomer enables design of shorter, more specific oligonucleotide probes and antisense reagents that maintain high duplex stability at elevated temperatures.
- [1] Prakash, T. P., et al. (2015). Comparing the thermodynamic stability of 2'-O-methyl RNA, 2'-O-methoxyethyl RNA, and locked nucleic acid modified oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 25(22), 5217-5220. View Source
- [2] Kurreck, J., Wyszko, E., Gillen, C., & Erdmann, V. A. (2002). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 30(9), 1911-1918. View Source
